molecular formula C14H17N5O6 B12824032 [(2S,3S,4S,5S)-4-acetyloxy-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] acetate

[(2S,3S,4S,5S)-4-acetyloxy-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] acetate

Cat. No.: B12824032
M. Wt: 351.31 g/mol
InChI Key: OUQFHKYWNKYTTQ-AEHQLWAISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(2S,3S,4S,5S)-4-acetyloxy-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] acetate is a complex organic compound with significant relevance in various scientific fields. This compound is characterized by its unique structure, which includes an acetyloxy group, an aminopurinyl group, and a hydroxymethyl group attached to an oxolan ring. Its intricate structure makes it a subject of interest in chemical, biological, and medical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2S,3S,4S,5S)-4-acetyloxy-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] acetate typically involves multiple steps, starting from readily available precursors. The process often includes:

    Formation of the oxolan ring: This step involves the cyclization of a suitable precursor to form the oxolan ring.

    Introduction of the acetyloxy group: This is achieved through acetylation reactions using acetic anhydride or acetyl chloride under acidic or basic conditions.

    Attachment of the aminopurinyl group: This step involves nucleophilic substitution reactions where the aminopurinyl group is introduced to the oxolan ring.

    Hydroxymethylation: The hydroxymethyl group is introduced through hydroxymethylation reactions using formaldehyde or other suitable reagents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization, distillation, and chromatography.

Chemical Reactions Analysis

Types of Reactions

[(2S,3S,4S,5S)-4-acetyloxy-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] acetate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehyde or carboxylic acid derivatives.

    Reduction: The compound can undergo reduction reactions to form alcohol derivatives.

    Substitution: The acetyloxy and aminopurinyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as aldehydes, alcohols, and substituted purines.

Scientific Research Applications

[(2S,3S,4S,5S)-4-acetyloxy-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules such as DNA and proteins.

    Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of [(2S,3S,4S,5S)-4-acetyloxy-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] acetate involves its interaction with specific molecular targets and pathways. The aminopurinyl group allows it to interact with nucleic acids, potentially inhibiting viral replication or inducing apoptosis in cancer cells. The acetyloxy group may enhance its cellular uptake and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • [(2S,3S,4S,5S)-4-acetyloxy-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] acetate
  • [(2S,3S,4S,5S)-4-hydroxy-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] acetate
  • [(2S,3S,4S,5S)-4-acetyloxy-5-(6-aminopurin-9-yl)-2-(methyl)oxolan-3-yl] acetate

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C14H17N5O6

Molecular Weight

351.31 g/mol

IUPAC Name

[(2S,3S,4S,5S)-4-acetyloxy-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] acetate

InChI

InChI=1S/C14H17N5O6/c1-6(21)23-10-8(3-20)25-14(11(10)24-7(2)22)19-5-18-9-12(15)16-4-17-13(9)19/h4-5,8,10-11,14,20H,3H2,1-2H3,(H2,15,16,17)/t8-,10-,11-,14-/m0/s1

InChI Key

OUQFHKYWNKYTTQ-AEHQLWAISA-N

Isomeric SMILES

CC(=O)O[C@H]1[C@@H](O[C@@H]([C@H]1OC(=O)C)N2C=NC3=C(N=CN=C32)N)CO

Canonical SMILES

CC(=O)OC1C(OC(C1OC(=O)C)N2C=NC3=C(N=CN=C32)N)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.